molecular formula C10H15NO B13680901 3-(tert-Butyl)-5-methoxypyridine

3-(tert-Butyl)-5-methoxypyridine

Cat. No.: B13680901
M. Wt: 165.23 g/mol
InChI Key: MMCQMOJHUHBSSA-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The tert-butyl group and methoxy group attached to the pyridine ring significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-methoxypyridine typically involves the alkylation of 5-methoxypyridine with tert-butyl halides under basic conditions. One common method is the reaction of 5-methoxypyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyridine ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide and suitable alkyl or aryl halides.

Major Products

    Oxidation: Formation of 3-(tert-Butyl)-5-formylpyridine.

    Reduction: Formation of 3-(tert-Butyl)-5-methoxypiperidine.

    Substitution: Formation of various 3-substituted-5-methoxypyridine derivatives.

Scientific Research Applications

3-(tert-Butyl)-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • tert-Butyllithium
  • 4-tert-Butyl-3-iodoheptane

Uniqueness

3-(tert-Butyl)-5-methoxypyridine is unique due to the presence of both the tert-butyl and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-tert-butyl-5-methoxypyridine

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-9(12-4)7-11-6-8/h5-7H,1-4H3

InChI Key

MMCQMOJHUHBSSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CN=C1)OC

Origin of Product

United States

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